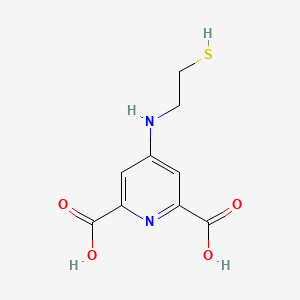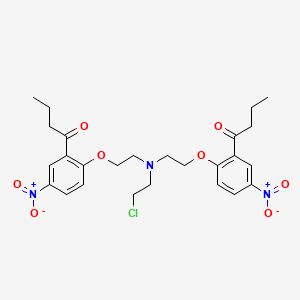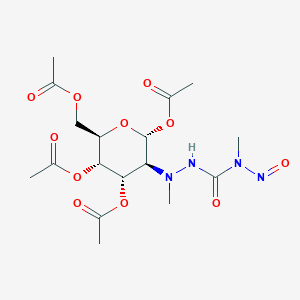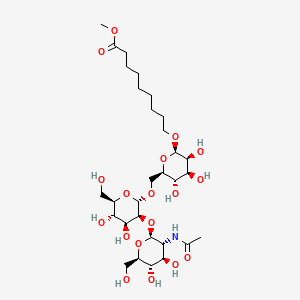
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
説明
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid, also known as MEPDA, is a chemical compound with the CAS Registry Number 88090-56-6 . It has been studied for its potential use in medical treatments .
Synthesis Analysis
The synthesis of MEPDA involves the attachment of 4-[N-2-(mercaptoethyl)]amino-pyridine-2,6-dicarboxylic acid to AlaAlaCys through a disulfide bond to the cysteine residue . This peptide disulfide showed enhanced growth inhibitory properties in Escherichia coli compared to the free sulfhydryl compound .Chemical Reactions Analysis
MEPDA is utilized by the oligopeptide transport system to gain entry to the cell . Following transport of the peptide, MEPDA is liberated by disulfide exchange reactions with sulfhydryl-containing components of the cell pool . After the cleavage of the disulfide bond, MEPDA is able to cross the cytoplasmic membrane and exit from the cell as a relatively lipophilic uncharged metal chelate .科学的研究の応用
1. Microbial Metabolism Studies
The compound 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid (MEPDA) has been studied for its metabolism by bacterial systems. A study on the metabolism of a peptide disulfide containing MEPDA by Escherichia coli revealed that following the transport of the peptide, MEPDA is released and exits the cell as a metal chelate. This process involves peptide transport and disulfide exchange reactions, demonstrating the compound's role in microbial biochemistry (Perry & Gilvarg, 1983).
2. Crystal Engineering and Structural Studies
MEPDA-related compounds have been used in crystal engineering. For instance, the synthesis and analysis of molecular salts of dicarboxylic acids with amino pyridines, including MEPDA derivatives, have provided insights into crystal structures and noncovalent synthons, contributing to our understanding of molecular assembly in solid states (Medishetty et al., 2022).
3. Heterocyclic Chemistry Research
MEPDA and its analogs have been utilized in heterocyclic chemistry research. For example, studies on the reactions of mercapto- and aminopyridines with various compounds have led to the formation of novel heterocyclic systems such as thiazepines, which are significant in the development of new chemical entities (Traven' & Safonova, 1981).
4. Coordination Polymers and Metal-Organic Frameworks
The synthesis of coordination polymers and metal-organic frameworks using MEPDA derivatives has been an area of significant research. These frameworks have applications in material science due to their unique structural and functional properties. Studies have shown the formation of novel coordination modes and 2D/3D networks, providing insights into the design of advanced materials (Gao et al., 2006).
作用機序
The mechanism of action of MEPDA involves its transport into cells via the oligopeptide transport system . Once inside the cell, it undergoes disulfide exchange reactions with sulfhydryl-containing components of the cell pool . This results in the liberation of MEPDA, which can then cross the cytoplasmic membrane and exit the cell .
将来の方向性
特性
IUPAC Name |
4-(2-sulfanylethylamino)pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-8(13)6-3-5(10-1-2-16)4-7(11-6)9(14)15/h3-4,16H,1-2H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYPKOQIRUVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236810 | |
| Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
CAS RN |
88090-56-6 | |
| Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088090566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione](/img/structure/B1208735.png)

![3-(Fluoromethyl)-3-hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}pentanoic acid](/img/structure/B1208738.png)



![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)




![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)